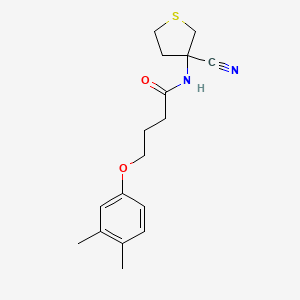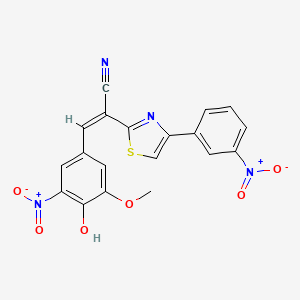
(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties. Research in this area focuses on understanding the synthesis, molecular conformation, and potential applications of such compounds, emphasizing their physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and methodologies, aiming to achieve precise molecular configurations. For example, Abdullah M. Asiri et al. (2011) detailed the synthesis and characterization of a novel compound using spectroscopic techniques, showcasing the importance of controlled chemical reactions in obtaining desired molecular structures (Asiri et al., 2011).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the physical and chemical properties of a compound. X-ray powder diffraction (XRPD) and density functional theory (DFT) studies, as conducted by Rachida Rahmani et al. (2017), provide insights into the crystal structure and theoretical analysis of synthesized compounds, highlighting the role of intermolecular interactions in determining molecular packing and properties (Rahmani et al., 2017).
Chemical Reactions and Properties
Investigations into the chemical reactions and properties of these compounds reveal their potential in various applications. The synthesis process often involves reactions that introduce specific functional groups, affecting the compound's chemical behavior and interactions. Studies like those by B. Shinkre et al. (2008) on the crystal structures of E and Z isomers of similar compounds demonstrate the impact of molecular configuration on chemical properties (Shinkre et al., 2008).
科学的研究の応用
Photonic Applications
- Photoinduced Birefringence in Polymers : A pyrazoline derivative molecule, which bears structural similarities to the compound , was found to transform from a trans (E) form to a bended cis (Z) form upon excitation. This property is utilized in the fabrication of photochromic polymers, indicating potential applications in photonics for similar compounds (Szukalski et al., 2015).
Corrosion Inhibition
- Inhibition Efficiency on Mild Steel : Derivatives of the compound have shown promising results as corrosion inhibitors for mild steel in acidic environments. The effectiveness of these inhibitors increases with concentration and follows specific adsorption behavior (Verma et al., 2016).
Cytotoxicity and Anticancer Potential
- Cytotoxic 2-phenylacrylonitriles : Modifications of acrylonitrile and aromatic substituents in similar compounds have been crucial for broad-spectrum cytotoxicity. This research suggests potential applications in cancer therapy, particularly in the development of selective inhibitors for specific cancer cell lines (Tarleton et al., 2012).
Antifungal and Antimicrobial Activities
- Fungicidal Activity : Certain acrylonitrile derivatives have exhibited significant fungicidal activity against specific pathogens. This implies possible applications of similar compounds in the development of new fungicides (Shen De-long, 2010).
Enzyme Inhibition
- Acetylcholinesterase Inhibition : A focused library of (Z)-acrylonitrile analogues has been synthesized and tested for acetylcholinesterase inhibition. Certain derivatives displayed strong inhibition, suggesting potential applications in the treatment of diseases like Alzheimer's (Parveen et al., 2014).
Polymorphism and Crystal Studies
- Reversible Polymorphism in Organic NLO Material : The reversible polymorphism demonstrated by closely related acrylonitrile derivatives in different crystal forms highlights their potential in developing materials for nonlinear optical applications (Jha et al., 2017).
特性
IUPAC Name |
(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O6S/c1-29-17-7-11(6-16(18(17)24)23(27)28)5-13(9-20)19-21-15(10-30-19)12-3-2-4-14(8-12)22(25)26/h2-8,10,24H,1H3/b13-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIGQYCHBBNSTN-ACAGNQJTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2483841.png)
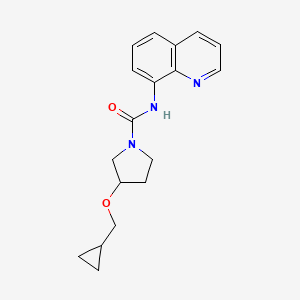
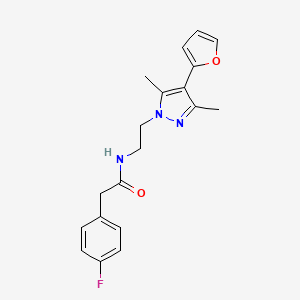
![2-[4-(Trifluoromethyl)furan-2-yl]acetic acid](/img/structure/B2483846.png)
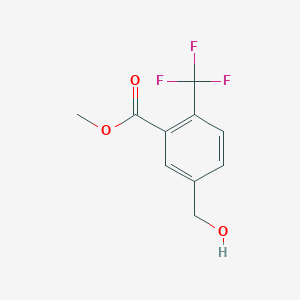
![(2S)-2-[3-(methoxymethyl)phenyl]propan-1-ol](/img/structure/B2483852.png)
![N-(4-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2483854.png)

![N1-(2-morpholinoethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2483856.png)
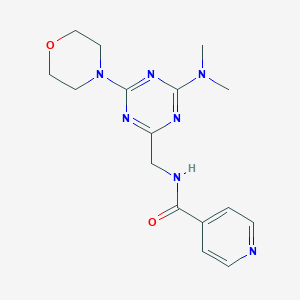
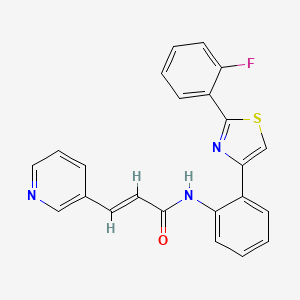
![N-(2-hydroxyethyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2483862.png)
